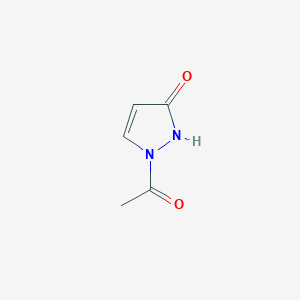
2-(4-Formylpiperazin-1-yl)acetic acid
Übersicht
Beschreibung
2-(4-Formylpiperazin-1-yl)acetic acid, also known as FPA, is a chemical compound with the molecular formula C7H12N2O3 . It has a molecular weight of 172.18 g/mol .
Molecular Structure Analysis
The molecular structure of 2-(4-Formylpiperazin-1-yl)acetic acid is represented by the formula C7H12N2O3 . The InChI representation of the molecule is InChI=1S/C7H12N2O3/c10-6-9-3-1-8(2-4-9)5-7(11)12/h6H,1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Formylpiperazin-1-yl)acetic acid include a molecular weight of 172.18 g/mol . More specific properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Derivatives
2-(3-Chloro-2-formyl-1H-indol-1-yl) acetic acid, similar in structure to 2-(4-Formylpiperazin-1-yl)acetic acid, is utilized in a three-component Ugi reaction to synthesize unique indoloketopiperazine derivatives. This demonstrates the compound's potential in creating novel chemical entities with potential biological activities (Ghandi, Zarezadeh, & Taheri, 2012).
Antimicrobial Properties
Research on derivatives of similar structures, like 2-(1,2,4-triazoles-3-iltio)acetic acids, has shown that these compounds can exhibit various biological activities, including antimicrobial properties. This suggests that 2-(4-Formylpiperazin-1-yl)acetic acid derivatives could potentially be developed for antimicrobial applications (Salionov, 2015).
Anticancer Activity
Compounds synthesized from 2-( 5-Aryl-4H-1,2,4-triazol-3-ylthio) acetic acid, structurally related to 2-(4-Formylpiperazin-1-yl)acetic acid, have shown anticancer activity. This indicates a potential avenue for cancer research using derivatives of 2-(4-Formylpiperazin-1-yl)acetic acid (Li, 2014).
Inhibitory Effects on Enzymes
Derivatives of (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, which share some structural similarities, have been studied for their inhibitory effects on aldose reductase enzymes. This suggests potential applications in enzyme inhibition for related compounds like 2-(4-Formylpiperazin-1-yl)acetic acid (Kučerová-Chlupáčová et al., 2020).
Development of Coordination Compounds
The structure of 2-(4-Formylpiperazin-1-yl)acetic acid allows for the potential development of coordination compounds with metals, which could be useful in various areas of chemistry and materials science. This application is supported by studies on similar carboxylate-based ligands (Tzegai, Reil, & Burzlaff, 2022).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds, such as norfloxacin analogues, have been shown to targetDNA gyrase , an enzyme involved in bacterial DNA replication .
Mode of Action
Based on the structure and the known action of similar compounds, it can be hypothesized that this compound may interact with its target enzyme, possibly altering its function and leading to changes in the bacterial dna replication process .
Biochemical Pathways
If the compound acts similarly to norfloxacin analogues, it may interfere with bacterial dna replication, thereby inhibiting bacterial growth .
Result of Action
If the compound acts similarly to norfloxacin analogues, it may lead to the inhibition of bacterial growth by interfering with dna replication .
Eigenschaften
IUPAC Name |
2-(4-formylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c10-6-9-3-1-8(2-4-9)5-7(11)12/h6H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNOIWFVAQOYNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B1400780.png)
![4-chloro-7H-pyrrolo[2,3-c]pyridazine](/img/structure/B1400781.png)










